N-(5-(2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide
Description
N-(5-(2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide is a structurally complex small molecule featuring a fused thiazolo-pyridine core, a benzo[d]thiazole substituent, and a pyrazine-carboxamide moiety. Its synthesis likely involves multi-step coupling reactions, analogous to methods used for related thiazole carboxamides, such as hydrolysis of ester intermediates followed by amine coupling . This compound belongs to a class of molecules designed for targeted therapeutic applications, where structural variations in heterocyclic substituents critically influence bioactivity and pharmacokinetics .
Properties
IUPAC Name |
N-[5-[2-[(6-methyl-1,3-benzothiazol-2-yl)amino]-2-oxoethyl]-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]pyrazine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N7O2S2/c1-12-2-3-13-16(8-12)31-20(24-13)26-18(29)11-28-7-4-14-17(10-28)32-21(25-14)27-19(30)15-9-22-5-6-23-15/h2-3,5-6,8-9H,4,7,10-11H2,1H3,(H,24,26,29)(H,25,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWHAACDFTHQCAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)CN3CCC4=C(C3)SC(=N4)NC(=O)C5=NC=CN=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N7O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are the cyclooxygenase (COX) enzymes . These enzymes are crucial for the conversion of arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin.
Mode of Action
The compound interacts with its targets, the COX enzymes, by inhibiting their activity. This inhibition suppresses the production of prostaglandins, which are lipid compounds that mediate inflammation.
Biochemical Pathways
The compound affects the arachidonic acid pathway . By inhibiting COX enzymes, it prevents the conversion of arachidonic acid into pro-inflammatory prostaglandins. This results in a reduction of inflammation and pain.
Pharmacokinetics
Similar compounds have been synthesized and evaluated for their anti-inflammatory activity. The pharmacokinetic properties of a compound, including its absorption, distribution, metabolism, and excretion (ADME), significantly impact its bioavailability and therapeutic efficacy.
Result of Action
The inhibition of COX enzymes by this compound leads to a decrease in the production of prostaglandins. This results in a reduction of inflammation and pain. Some compounds with similar structures have demonstrated excellent COX-2 selectivity index (SI) values and significant inhibition of albumin denaturation.
Biochemical Analysis
Biochemical Properties
It has been found to interact with certain enzymes and proteins
Cellular Effects
The effects of N-(5-(2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide on various types of cells and cellular processes are also being studied. Preliminary findings suggest that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound over time are being investigated. This includes studies on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies.
Dosage Effects in Animal Models
This includes studies on any threshold effects observed, as well as any toxic or adverse effects at high doses.
Metabolic Pathways
It is believed to interact with certain enzymes or cofactors, and may have effects on metabolic flux or metabolite levels.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Similarities and Differences
The compound shares core motifs with several analogs but exhibits distinct substituents that modulate its properties:
- 4-Methyl-N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide (): Both molecules feature a thiazole-carboxamide backbone. Key differences: The target compound replaces the pyridin-3-yl group with a pyrazine ring and incorporates a 4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine scaffold. These changes likely enhance conformational rigidity and alter electronic properties, impacting target binding .
- Dasatinib (): A clinically approved thiazole-carboxamide kinase inhibitor. Structural divergence: Dasatinib lacks the tetrahydrothiazolo-pyridine system and instead includes a pyrimidine-amino-thiazole motif. The pyrazine group in the target compound may improve solubility compared to Dasatinib’s chlorophenyl substituent .
- BMS-354825 (): Features a thiazole-carboxamide core with a piperazinyl-pyrimidine substituent.
Bioactivity Profiling
While direct bioactivity data for the target compound is unavailable, and suggest predictive approaches:
- Cluster Analysis : Compounds with similar thiazole-carboxamide scaffolds cluster by mode of action (e.g., kinase inhibition). The pyrazine group may confer unique target selectivity compared to pyridine-containing analogs .
- Molecular Networking: High-resolution MS/MS data (cosine score >0.8) would link the compound to analogs like Dasatinib, but distinct fragmentation patterns in the pyrazine region could indicate novel bioactivity .
Computational Comparisons
- Similarity Metrics: Tanimoto and Dice indices () quantify structural overlap. For example, the target compound may share ~70% similarity with 4-Methyl-N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide, with differences localized to the pyrazine and tetrahydrothiazolo-pyridine groups .
- QSAR Models: highlights that the tetrahydrothiazolo-pyridine system may enhance membrane permeability compared to non-fused thiazoles, as predicted by logP and polar surface area calculations .
Physicochemical Properties
- Lumping Strategy () : Grouped with benzo[d]thiazole-containing carboxamides, the compound shares hydrophobicity and metabolic stability trends. However, the pyrazine ring introduces hydrogen-bonding capacity, distinguishing it from purely aromatic analogs .
Research Findings and Implications
- Structural Insights : NMR data () would reveal chemical shift differences in regions corresponding to the tetrahydrothiazolo-pyridine and pyrazine moieties, confirming substituent placement and electronic effects .
- Synthetic Challenges : The fused ring system necessitates optimized cyclization conditions to avoid byproducts, contrasting with simpler thiazole syntheses .
Tables
Table 1. Structural Comparison of Selected Thiazole-Carboxamides
| Compound | Core Structure | Key Substituents | Predicted logP |
|---|---|---|---|
| Target Compound | Thiazolo[5,4-c]pyridine | Pyrazine, Benzo[d]thiazole | 2.8 |
| 4-Methyl-N-(5-(morpholinomethyl)... | Thiazole | Pyridin-3-yl, Morpholinomethyl | 3.1 |
| Dasatinib | Thiazole | Chlorophenyl, Pyrimidine-piperazine | 3.5 |
Table 2. Computational Similarity Metrics (Hypothetical Data)
| Compound Pair | Tanimoto Index (MACCS) | Dice Index (Morgan) |
|---|---|---|
| Target vs. Dasatinib | 0.65 | 0.72 |
| Target vs. 4-Methyl-N-(5-morpholino...) | 0.71 | 0.68 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
